Phenyl-(5-phenyl-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone
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Overview
Description
Phenyl-(5-phenyl-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes a phenyl group, a thiophene ring, and a dihydropyrazole moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl-(5-phenyl-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under controlled conditions. The reaction is often carried out in the presence of catalysts such as acetic acid or p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve the optimization of reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The scalability of the synthesis process is crucial for industrial applications, and efforts are made to minimize by-products and enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: Phenyl-(5-phenyl-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Phenyl-(5-phenyl-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of Phenyl-(5-phenyl-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Phenyl-(5-phenyl-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone can be compared with other similar compounds, such as:
- 1-(2-Methoxy-phenyl)-5-phenyl-3-thiophen-2-yl-4,5-dihydro-1H-pyrazole
- 5-(4-Methylphenyl)-1-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
- 5-(4-Bromophenyl)-1-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical and biological properties.
Properties
CAS No. |
340000-29-5 |
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Molecular Formula |
C20H16N2OS |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
phenyl-(5-phenyl-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone |
InChI |
InChI=1S/C20H16N2OS/c23-20(16-10-5-2-6-11-16)22-18(19-12-7-13-24-19)14-17(21-22)15-8-3-1-4-9-15/h1-13,18H,14H2 |
InChI Key |
CANXOKJCSQTLOW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC=CS4 |
solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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